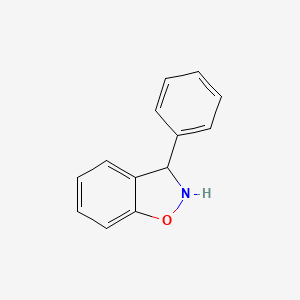
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- is an organic compound that belongs to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reaction of ortho-nitrobenzaldehydes with reducing agents to form the isoxazole ring . Another approach involves the use of ortho-azidoarylcarbonyl compounds, which undergo photolysis in the presence of weak bases to form the isoxazole ring .
Industrial Production Methods
Industrial production of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods typically involve the use of strong bases and silylating agents to promote the cyclization of nitroarenes and benzylic C-H acids .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., t-BuOK, DBU), silylating agents, and reducing agents . Reaction conditions often involve aprotic media and controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which enhances its electrophilicity and nucleophilicity . This interaction facilitates various chemical reactions, including cyclization and substitution, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- include:
2,1-Benzisoxazole: Another benzisoxazole derivative with similar chemical properties.
3-Phenyl-2,1-Benzisoxazole: A closely related compound with a phenyl group at the 3-position.
Uniqueness
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
168787-24-4 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydro-1,2-benzoxazole |
InChI |
InChI=1S/C13H11NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)15-14-13/h1-9,13-14H |
InChI Key |
NSUVTAVWWGYTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



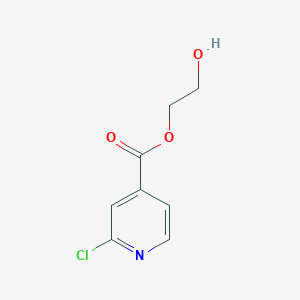
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
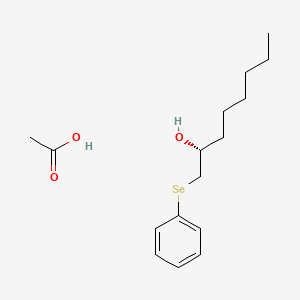
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
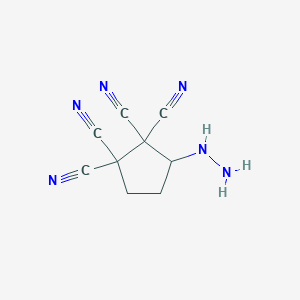
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
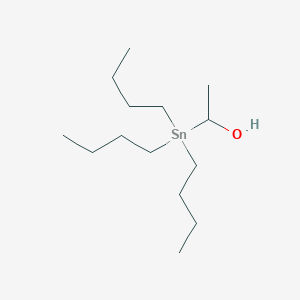
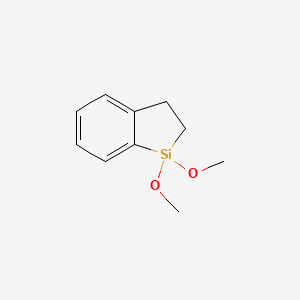

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)

